3-Bromo-5-(phenoxymethyl)isoxazole
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Overview
Description
3-Bromo-5-(phenoxymethyl)isoxazole is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(phenoxymethyl)isoxazole typically involves the cycloaddition reaction of an alkyne and a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(phenoxymethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Bromo-5-(phenoxymethyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(phenoxymethyl)isoxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(phenoxymethyl)isoxazole
- 3-Iodo-5-(phenoxymethyl)isoxazole
- 3-Fluoro-5-(phenoxymethyl)isoxazole
Uniqueness
3-Bromo-5-(phenoxymethyl)isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other halogenated isoxazoles, which may have different properties and applications .
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-bromo-5-(phenoxymethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8BrNO2/c11-10-6-9(14-12-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
WWRIZJRBQJQGJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NO2)Br |
Origin of Product |
United States |
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